

# physical and chemical properties of 21-Methyltetracosanoyl-CoA

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Compound of Interest

Compound Name: 21-Methyltetracosanoyl-CoA

Cat. No.: B15550708

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## An In-depth Technical Guide to 21-Methyltetracosanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **21-Methyltetracosanoyl-CoA** is limited in publicly available scientific literature. This guide provides available data and extrapolates expected properties based on the well-characterized behavior of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs).

## **Core Physical and Chemical Properties**

Quantitative data for **21-Methyltetracosanoyl-CoA** is sparse. The primary available information is its molecular formula and weight. Other properties are inferred from the general characteristics of analogous very-long-chain fatty acyl-CoA molecules.



Property	Value	Source/Basis
Molecular Formula	C46H84N7O17P3S	MedChemExpress[1]
Molecular Weight	1132.18	MedChemExpress[1]
Physical State	Expected to be a solid at room temperature.	Based on the high molecular weight and long acyl chain.
Solubility	Expected to have very low solubility in water and higher solubility in nonpolar organic solvents.	Very-long-chain fatty acids exhibit pronounced hydrophobicity due to their long hydrocarbon tails[2].
Melting Point	Expected to be high.	General trend for long-chain fatty acids.
Boiling Point	Expected to be very high and likely to decompose before boiling.	General trend for large, complex biological molecules.
Chemical Stability	The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH.	General chemical property of acyl-CoAs[3].

# Biosynthesis of Branched Very-Long-Chain Fatty Acyl-CoAs

The synthesis of **21-Methyltetracosanoyl-CoA** is presumed to follow the general pathway for the elongation of very-long-chain fatty acids, which occurs in the endoplasmic reticulum[2][4] [5]. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE). The synthesis starts with a shorter acyl-CoA primer, which is sequentially extended by two-carbon units derived from malonyl-CoA[4][6][7]. For a branched-chain fatty acyl-CoA like **21-Methyltetracosanoyl-CoA**, the initial primer would likely be a branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids[8].

The FAE complex catalyzes a four-step cycle:





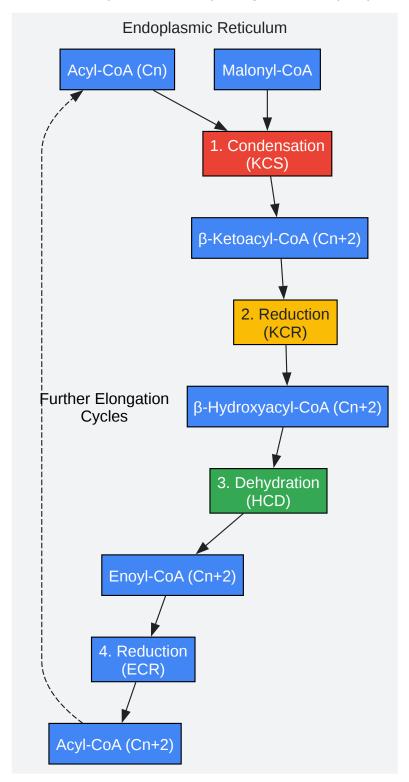


- Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of the acyl-CoA primer with malonyl-CoA.
- Reduction: A  $\beta$ -ketoacyl-CoA reductase (KCR) reduces the resulting  $\beta$ -ketoacyl-CoA to a  $\beta$ -hydroxyacyl-CoA.
- Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.
- Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated until the desired chain length is achieved.



#### Generalized Biosynthesis of Very-Long-Chain Fatty Acyl-CoAs



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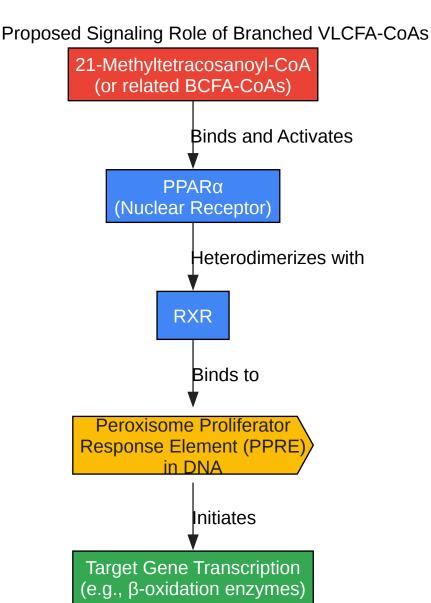
Caption: Generalized workflow of the fatty acid elongation (FAE) cycle in the endoplasmic reticulum.

## **Biological Significance**

While the specific biological role of **21-Methyltetracosanoyl-CoA** is not documented, the functions of related VLCFAs and BCFAs are well-studied and provide a strong indication of its likely importance.

- Structural Components of Membranes: VLCFAs are crucial components of complex lipids such as sphingolipids and ceramides, which are particularly enriched in the plasma membrane[2][6]. These lipids contribute to the structural integrity and fluidity of cellular membranes[9]. Branched-chain fatty acids also play a significant role in modulating membrane fluidity[9].
- Signaling and Metabolic Regulation: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[10][11][12]. PPARα is a nuclear receptor that regulates the expression of genes involved in the peroxisomal β-oxidation of fatty acids[10][11][12]. The accumulation of VLCFAs can be toxic, and their binding to PPARα induces their own breakdown, representing a key feedback mechanism[10][11][12].





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Caption: Activation of PPARα by branched-chain very-long-chain fatty acyl-CoAs.

## **Experimental Protocols**

Specific experimental protocols for **21-Methyltetracosanoyl-CoA** are not available. However, the analysis of VLCFAs, in general, is well-established.

#### **Extraction and Hydrolysis**



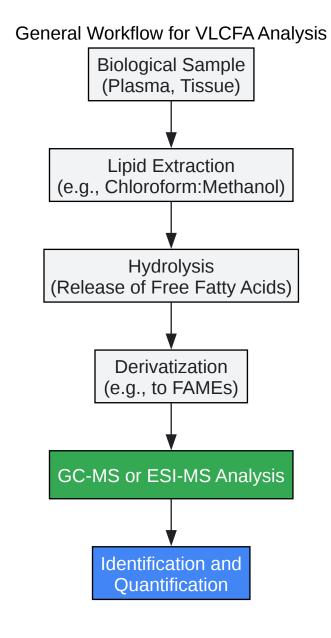
- Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol.
- Hydrolysis: The acyl-CoA thioester bond and any ester linkages to other lipids are cleaved by acid or alkaline hydrolysis to release the free fatty acid.

#### **Derivatization and Analysis**

The resulting free fatty acids are typically derivatized to more volatile esters (e.g., methyl esters) for analysis.

- Derivatization: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs) by heating with a reagent like methanolic HCl or BF3-methanol.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAME mixture is separated by gas chromatography based on chain length and branching, and the individual components are identified and quantified by mass spectrometry[13].
- Electrospray Ionization Mass Spectrometry (ESI-MS): A more rapid method that can be used for the quantification of VLCFAs, often after hydrolysis and extraction, using deuterated internal standards for accuracy[14].





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Caption: A typical experimental workflow for the analysis of very-long-chain fatty acids.

#### **Conclusion and Future Directions**

**21-Methyltetracosanoyl-CoA** is a branched very-long-chain fatty acyl-CoA for which specific data is currently lacking. Based on its structure and the properties of related molecules, it is expected to be a hydrophobic molecule involved in membrane structure and the regulation of lipid metabolism through pathways such as PPARα signaling. Further research is needed to isolate or synthesize this compound and characterize its precise physical, chemical, and



biological properties. Such studies would be valuable for understanding the diverse roles of these complex lipids in health and in diseases associated with abnormal fatty acid metabolism.

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